molecular formula C10H19N3S B14588140 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine CAS No. 61123-07-7

1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine

Cat. No.: B14588140
CAS No.: 61123-07-7
M. Wt: 213.35 g/mol
InChI Key: OLOPTNKPNXBYJS-UHFFFAOYSA-N
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Description

1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a methyl group and a sulfanyl-linked dihydroimidazole moiety. Its distinct molecular configuration makes it a subject of interest in both academic research and industrial applications .

Preparation Methods

The synthesis of 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methyl group. The dihydroimidazole moiety is then synthesized separately and linked to the piperidine ring via a sulfanyl bridge. Reaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained .

Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and employing continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group plays a crucial role in binding to these targets, influencing their activity and leading to specific biochemical outcomes. Pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific sulfanyl-linked dihydroimidazole moiety, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

61123-07-7

Molecular Formula

C10H19N3S

Molecular Weight

213.35 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)-3-methylpiperidine

InChI

InChI=1S/C10H19N3S/c1-9-3-2-6-13(7-9)8-14-10-11-4-5-12-10/h9H,2-8H2,1H3,(H,11,12)

InChI Key

OLOPTNKPNXBYJS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CSC2=NCCN2

Origin of Product

United States

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